2-Dodecylhexadecyl-D-xylopyranoside
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Overview
Description
2-Dodecylhexadecyl-D-xylopyranoside is a chemical compound with the molecular formula C₃₃H₆₆O₅ and a molecular weight of 542.87 g/mol . It is a type of alkyl glycoside, specifically a glycolipid, which is commonly used in various scientific research applications. This compound is known for its surfactant properties and is often utilized in the study of glycobiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylhexadecyl-D-xylopyranoside typically involves the glycosylation of xylose with a long-chain alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond. Common solvents used in the synthesis include dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Dodecylhexadecyl-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Dodecylhexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and glycoproteins due to its glycolipid nature.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the formulation of detergents, cosmetics, and other personal care products
Mechanism of Action
The mechanism of action of 2-Dodecylhexadecyl-D-xylopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to glycoproteins and other carbohydrate-containing molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Dodecylhexadecyl-D-glucopyranoside
- 2-Dodecylhexadecyl-D-galactopyranoside
- 2-Dodecylhexadecyl-D-mannopyranoside
Uniqueness
2-Dodecylhexadecyl-D-xylopyranoside is unique due to its specific glycosidic linkage and long alkyl chain, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological molecules .
Properties
Molecular Formula |
C33H66O5 |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
(3R,4S,5R)-2-(2-dodecylhexadecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H66O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29(25-23-21-19-17-14-12-10-8-6-4-2)27-37-33-32(36)31(35)30(34)28-38-33/h29-36H,3-28H2,1-2H3/t29?,30-,31+,32-,33?/m1/s1 |
InChI Key |
GIBJEWCNQVHGAC-NYXGVQKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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